4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, an oxolan-2-ylmethoxy group, and a trifluoromethyl group attached to a benzamide core. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The trifluoromethyl group can be introduced using a variety of reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized benzamide derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro, oxolan-2-ylmethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-N-(oxolan-2-ylmethyl)benzamide: Similar in structure but with a chloro group instead of a trifluoromethyl group.
5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide: Contains a chloro group and a different substitution pattern on the benzamide core.
Uniqueness
4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity in various applications .
Properties
IUPAC Name |
4-nitro-N-[2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)13-5-8-17(29-11-15-2-1-9-28-15)16(10-13)23-18(25)12-3-6-14(7-4-12)24(26)27/h3-8,10,15H,1-2,9,11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPANQSBJIEZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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